Calfluxin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Calfluxin is a peptide compound known for its ability to increase cytosolic and mitochondrial calcium concentrations in secretory cells. It has been studied for its role in various biological processes, particularly in neuroendocrine cells of certain mollusks like Lymnaea and Aplysia .

Métodos De Preparación

Calfluxin can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds

Análisis De Reacciones Químicas

Calfluxin undergoes various chemical reactions, including:

Oxidation: This reaction can alter the peptide’s structure and function. Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: This reaction can reverse oxidation effects. Reducing agents like dithiothreitol (DTT) are often used.

Substitution: This reaction involves replacing one amino acid in the peptide chain with another. This can be achieved using specific reagents that target particular amino acids.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds .

Aplicaciones Científicas De Investigación

Calfluxin has several scientific research applications:

Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.

Biology: this compound is studied for its role in regulating calcium concentrations in cells, which is crucial for various cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in diseases related to calcium dysregulation.

Mecanismo De Acción

Calfluxin exerts its effects by increasing cytosolic and mitochondrial calcium concentrations in secretory cells. It achieves this by interacting with specific calcium channels and transporters in the cell membrane, facilitating the influx of calcium ions into the cytosol and mitochondria. This increase in calcium levels triggers various downstream signaling pathways that regulate cellular processes such as secretion and metabolism .

Comparación Con Compuestos Similares

Calfluxin is unique in its ability to specifically increase calcium concentrations in secretory cells. Similar compounds include:

Phosphoramidon: Another peptide that modulates calcium levels but has different target specificity.

Endothelin: A peptide involved in vasoconstriction and calcium regulation, but with broader physiological effects.

SNF 8906: A peptide with similar calcium-modulating properties but different structural characteristics.

This compound’s specificity for secretory cells and its unique mechanism of action make it a valuable tool for research and potential therapeutic applications.

Propiedades

IUPAC Name |

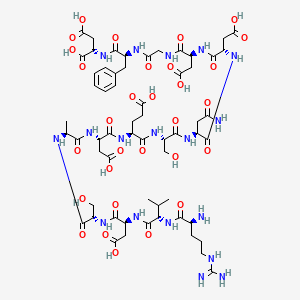

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H88N18O30/c1-24(2)46(78-48(96)27(61)10-7-13-65-60(63)64)58(106)74-34(19-44(91)92)55(103)77-36(22-79)56(104)67-25(3)47(95)70-32(17-42(87)88)53(101)69-28(11-12-40(83)84)50(98)76-37(23-80)57(105)71-30(15-38(62)81)52(100)73-33(18-43(89)90)54(102)72-31(16-41(85)86)49(97)66-21-39(82)68-29(14-26-8-5-4-6-9-26)51(99)75-35(59(107)108)20-45(93)94/h4-6,8-9,24-25,27-37,46,79-80H,7,10-23,61H2,1-3H3,(H2,62,81)(H,66,97)(H,67,104)(H,68,82)(H,69,101)(H,70,95)(H,71,105)(H,72,102)(H,73,100)(H,74,106)(H,75,99)(H,76,98)(H,77,103)(H,78,96)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,107,108)(H4,63,64,65)/t25-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,46-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXZDVBRNYWRSR-YUMIZHCJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCNC(=N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H88N18O30 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1541.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Azabicyclo[2.2.1]heptane,7-ethyl-(9CI)](/img/new.no-structure.jpg)

![2-Methyl-5,7-dihydroimidazo[4,5-f][1,3]benzothiazole-6-thione](/img/structure/B571054.png)

![4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B571062.png)

![Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B571063.png)

![5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B571065.png)

![Imidazo[1,2-a]pyrazin-3(7h)-one,6-[4-(dimethylamino)phenyl]-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B571069.png)